2-(13-Aminotridecyl)phenol
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Overview
Description
2-(13-Aminotridecyl)phenol is an organic compound with the chemical formula C19H33NO . It consists of a phenol group attached to a 13-carbon aliphatic chain with an amine group at the end. This compound is part of the phenol family, which is known for its aromatic ring bonded to a hydroxyl group. Phenolic compounds are widely studied due to their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-Aminotridecyl)phenol can be achieved through several methods, including nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions . One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the phenol derivative . Another method includes the use of organometallic compounds derived from aryl halides .
Industrial Production Methods
Industrial production of phenolic compounds often involves the Hock process, where cumene is oxidized to form phenol and acetone
Chemical Reactions Analysis
Types of Reactions
2-(13-Aminotridecyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Reduction: Various reducing agents.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro- and bromo-phenol derivatives.
Scientific Research Applications
2-(13-Aminotridecyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.
Industry: Used in the formulation of various industrial products, including antioxidants and stabilizers.
Mechanism of Action
The mechanism of action of 2-(13-Aminotridecyl)phenol involves its interaction with molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Modulation of Signaling Pathways: Influencing intracellular signaling molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
2-(13-Aminotridecyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The parent compound with a simpler structure.
2-(13-Aminododecyl)phenol: A similar compound with a shorter aliphatic chain.
2-(13-Aminotetradecyl)phenol: A similar compound with a longer aliphatic chain.
The uniqueness of this compound lies in its specific aliphatic chain length, which may influence its chemical properties and applications .
Properties
CAS No. |
141920-81-2 |
---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-(13-aminotridecyl)phenol |
InChI |
InChI=1S/C19H33NO/c20-17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-19(18)21/h11-12,15-16,21H,1-10,13-14,17,20H2 |
InChI Key |
GGMJDFREQXSDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCCCCCN)O |
Origin of Product |
United States |
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